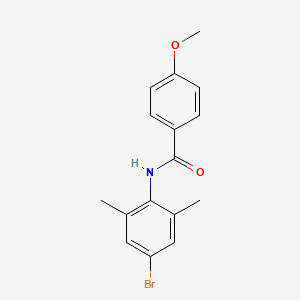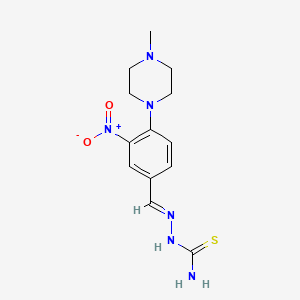
N-1,3-benzodioxol-5-yl-4-methyl-1H-pyrazole-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1,3-benzodioxol-5-yl-4-methyl-1H-pyrazole-1-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MDBP and has a molecular formula of C12H11N3O3. MDBP belongs to the class of benzodioxole compounds and is a potent inhibitor of the enzyme cGAS-STING.
Mecanismo De Acción
MDBP acts as an inhibitor of the cGAS-STING pathway by binding to the STING protein and preventing its activation. The cGAS-STING pathway is involved in the immune response to viral infection and cancer. Activation of the cGAS-STING pathway leads to the production of type I interferons, which are important in the immune response to viral infection and cancer. MDBP inhibits the cGAS-STING pathway by preventing the activation of STING, which leads to the inhibition of type I interferon production.
Biochemical and Physiological Effects:
MDBP has been shown to have significant biochemical and physiological effects. In vitro studies have shown that MDBP inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. In vivo studies have shown that MDBP inhibits the growth of tumors in mice. MDBP has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDBP has several advantages for lab experiments, including its potency as an inhibitor of the cGAS-STING pathway, its ability to inhibit the growth of cancer cells, and its anti-inflammatory effects. However, MDBP also has limitations, including its toxicity at high concentrations and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the research on MDBP. One potential direction is to investigate the potential of MDBP as a therapeutic agent for cancer and viral infections. Another potential direction is to investigate the potential of MDBP as a tool for studying the cGAS-STING pathway. Additionally, further research is needed to investigate the safety and toxicity of MDBP in vivo.
Métodos De Síntesis
MDBP can be synthesized using various methods, including the Suzuki coupling reaction and the Buchwald-Hartwig amination reaction. In the Suzuki coupling reaction, MDBP is synthesized by coupling 4-methyl-1H-pyrazole-1-carboxylic acid with 1,3-benzodioxole-5-boronic acid using a palladium catalyst. In the Buchwald-Hartwig amination reaction, MDBP is synthesized by coupling 4-methyl-1H-pyrazole-1-carboxylic acid with 1,3-benzodioxole-5-amine using a palladium catalyst.
Aplicaciones Científicas De Investigación
MDBP has been found to have potential applications in various fields, including cancer research, immunology, and infectious diseases. MDBP has been shown to inhibit the cGAS-STING pathway, which is involved in the immune response to viral infection and cancer. MDBP has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-methylpyrazole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c1-8-5-13-15(6-8)12(16)14-9-2-3-10-11(4-9)18-7-17-10/h2-6H,7H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVPEACSGHKJEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(3-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5753931.png)

![N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenoxyacetamide](/img/structure/B5753938.png)



![3-ethyl-2-[(2-fluorobenzyl)thio]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5753980.png)

![2-[(4,6-dihydroxy-2-pyrimidinyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5753997.png)
![6-(4-iodophenyl)-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B5753999.png)
![N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5754000.png)
![8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl acetate](/img/structure/B5754016.png)
![7-fluoro-2-[4-(4-fluorophenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B5754020.png)